molecular formula C14H12BrNO B14238042 (E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine CAS No. 331255-12-0

(E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine

Cat. No.: B14238042
CAS No.: 331255-12-0
M. Wt: 290.15 g/mol
InChI Key: QUDBBPJWUVUILP-UHFFFAOYSA-N
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Description

(E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromophenyl group and a methoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. For this compound, 2-bromoaniline and 2-methoxybenzaldehyde can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a nitrile.

    Reduction: The imine can be reduced to form an amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a nitrile compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions with imine-containing compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. In biological systems, imines can interact with enzymes or receptors, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Chlorophenyl)-N-(2-methoxyphenyl)methanimine
  • (E)-1-(2-Fluorophenyl)-N-(2-methoxyphenyl)methanimine
  • (E)-1-(2-Iodophenyl)-N-(2-methoxyphenyl)methanimine

Uniqueness

(E)-1-(2-Bromophenyl)-N-(2-methoxyphenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The methoxy group also adds to its distinct chemical properties, potentially affecting its solubility and reactivity.

Properties

CAS No.

331255-12-0

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C14H12BrNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-10H,1H3

InChI Key

QUDBBPJWUVUILP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=C2Br

Origin of Product

United States

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